5-(Dimethylamino)-2-hydroxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a dimethylamino group, a hydroxy group, and a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE typically involves the reaction of the corresponding sulfonic acid with phosphorus oxychloride (POCl3) at room temperature . This method is commonly used to produce sulfonamide derivatives, which are then purified and characterized using various analytical techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
5-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfonamide derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(DIMETHYLAMINO)-2-NAPHTHALENESULFONIC ACID: Similar in structure but contains a naphthalene ring instead of a benzene ring.
4,5-BIS(DIMETHYLAMINO)QUINOLINES: These compounds have two dimethylamino groups and a quinoline ring, showing different chemical properties and applications.
Uniqueness
5-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C8H12N2O3S |
---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
5-(dimethylamino)-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-10(2)6-3-4-7(11)8(5-6)14(9,12)13/h3-5,11H,1-2H3,(H2,9,12,13) |
InChI Key |
JNHNFLBRDFFBTP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.